molecular formula C15H24O B13764230 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol CAS No. 54325-12-1

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol

Cat. No.: B13764230
CAS No.: 54325-12-1
M. Wt: 220.35 g/mol
InChI Key: ZNVPGYAGXVEAFP-SDNWHVSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol typically involves the use of starting materials such as geranylacetone and acetylene. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated or unsaturated alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol is unique due to its combination of alkyne and alcohol functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

54325-12-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol

InChI

InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+

InChI Key

ZNVPGYAGXVEAFP-SDNWHVSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C#C)O)C)C

Origin of Product

United States

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